Product packaging for 4-(5-Amino-benzooxazol-2-YL)-phenol(Cat. No.:)

4-(5-Amino-benzooxazol-2-YL)-phenol

Cat. No.: B13816525
M. Wt: 226.23 g/mol
InChI Key: SLGCWIKPPYGYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzoxazole (B165842) Heterocyclic Scaffold in Contemporary Organic Chemistry and Research

The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in modern organic and medicinal chemistry. researchgate.netwikipedia.org Its status as a "privileged scaffold" stems from its prevalence in a multitude of biologically active compounds and functional materials. researchgate.netthieme-connect.com In 2014, over 80% of drugs marketed in the United States contained a heterocyclic component, with benzoxazoles playing a significant role in this statistic. researchgate.netthieme-connect.com The inherent properties of the benzoxazole nucleus, including its aromaticity and the presence of heteroatoms, allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.gov

The significance of this scaffold extends to material science, where its derivatives are investigated for their unique optical properties, such as fluorescence, making them suitable for applications like optical brighteners. wikipedia.orgtaylorandfrancis.com The versatility of the benzoxazole core allows for the introduction of various substituents, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired functions. taylorandfrancis.com This adaptability has made benzoxazole derivatives a subject of intense research, with a continuous stream of new compounds being synthesized and evaluated for their potential applications in medicine and industry. researchgate.netnih.gov

Historical Trajectory and Evolution of Synthetic Methodologies for Substituted Benzoxazoles

The synthesis of the benzoxazole ring system has a rich history, with methodologies evolving from classical condensation reactions to more sophisticated and sustainable modern techniques. Traditionally, the most common approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides, esters, or anhydrides), often requiring harsh conditions like high temperatures and strong acids. researchgate.netthieme-connect.com Another classical route is the reaction of o-aminophenols with aldehydes, which has been extensively studied and optimized over the years. researchgate.netthieme-connect.com

Over the past few decades, significant advancements have been made to develop more efficient, atom-economical, and environmentally friendly synthetic protocols. These modern methods include:

Catalytic Approaches: A wide array of catalysts have been employed to facilitate benzoxazole synthesis under milder conditions. These include metal catalysts like palladium and copper, as well as Brønsted and Lewis acids. rsc.orgorganic-chemistry.orgacs.org For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of benzoxazoles. rsc.org

One-Pot and Multicomponent Reactions: To enhance efficiency, one-pot domino reactions have been developed, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on "green" synthetic routes that utilize non-toxic solvents (like water), reusable catalysts, and energy-efficient conditions. researchgate.netacs.org

A conceptually novel approach involves the convergent synthesis of benzoxazoles from primary amines and cyclohexanones, mediated by TEMPO, which circumvents the need for pre-functionalized o-aminophenols. thieme-connect.com These evolutionary strides in synthetic chemistry have made a vast library of substituted benzoxazoles, including 4-(5-Amino-benzooxazol-2-YL)-phenol, more accessible for research.

Table 1: Evolution of Synthetic Methods for Benzoxazoles

Method Reagents Conditions Advantages
Classical Condensation o-Aminophenol, Carboxylic Acid/Aldehyde High temperature, strong acid Well-established, versatile
Metal Catalysis o-Aminophenol, Aldehyde/Bromide Palladium, Copper catalysts Milder conditions, good yields
Microwave-Assisted o-Aminophenol, various reactants Microwave irradiation Rapid reaction times, improved yields rsc.org
Green Synthesis o-Aminophenol, Aldehyde Aqueous media, reusable catalysts Environmentally friendly organic-chemistry.orgacs.org
Convergent Synthesis Primary Amine, Cyclohexanone TEMPO-mediated oxidation Novel route, avoids pre-synthesized o-aminophenols thieme-connect.com

Theoretical Foundations and Structural Attributes of Benzoxazole Compounds Pertinent to Research

The benzoxazole molecule is an aromatic heterocycle with the chemical formula C₇H₅NO. wikipedia.org Its structure consists of a benzene ring fused to an oxazole ring at the 4 and 5 positions of the oxazole. This fusion results in a planar, rigid bicyclic system. The aromaticity of the benzoxazole ring system contributes to its relative stability. wikipedia.org However, as a heterocycle containing both nitrogen and oxygen, it possesses reactive sites that allow for functionalization, which is a key aspect of its utility in synthetic chemistry. wikipedia.org

Quantum chemical calculations and crystallographic studies have provided deep insights into the molecular geometry, electronic features, and intermolecular interactions of benzoxazole derivatives. researchgate.net These studies reveal a rich network of noncovalent interactions, such as hydrogen bonding and π-stacking, which govern their solid-state structures and influence their physical and biological properties. researchgate.net The presence of both a hydrogen-bond donor (the N-H in some derivatives) and acceptors (the nitrogen and oxygen atoms) allows for the formation of supramolecular assemblies. taylorandfrancis.com

The specific substitution pattern on the benzoxazole core significantly impacts its electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity and photophysical characteristics of the molecule. researchgate.net In the case of this compound, the amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups that influence the electron density distribution across the aromatic system.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₀N₂O₂ PubChem nih.gov
Molecular Weight 226.23 g/mol PubChem nih.gov
IUPAC Name 4-amino-2-(1,3-benzoxazol-2-yl)phenol PubChem nih.gov
XLogP3-AA 2.4 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov

Overview of Research Paradigms for Phenolic and Amino-Substituted Benzoxazoles

The incorporation of phenolic and amino substituents onto the benzoxazole scaffold, as seen in this compound, is a key research paradigm aimed at enhancing biological activity and tuning physicochemical properties. These functional groups can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. smolecule.com

Research into phenolic and amino-substituted benzoxazoles has explored a range of potential applications. Studies have shown that these derivatives can exhibit significant antimicrobial and antifungal properties. smolecule.com The substitution pattern is critical; for example, substitutions at the C-2 and C-5 positions of the benzoxazole ring are often explored to enhance antiproliferative activity. mdpi.com The amino group, in particular, can serve as a key pharmacophore or as a synthetic handle for further derivatization to create more complex molecules with improved biological profiles. scielo.org.za

The synthesis of such compounds often involves the cyclization of appropriately substituted o-aminophenols. vulcanchem.com For instance, 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol (B2998917) is synthesized from substituted o-aminophenols and carboxylic acid derivatives. vulcanchem.com The presence of both an amino and a phenolic hydroxyl group in compounds like this compound makes them interesting candidates for studies on their antioxidant properties, as phenols are well-known radical scavengers. The development of new synthetic pathways to access these substituted benzoxazoles continues to be an active area of research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2 B13816525 4-(5-Amino-benzooxazol-2-YL)-phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(5-amino-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C13H10N2O2/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H,14H2

InChI Key

SLGCWIKPPYGYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 4-(5-Amino-benzooxazol-2-YL)-phenol in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H-NMR: The ¹H-NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic region (typically δ 6.5-8.5 ppm) would be complex. The protons on the p-substituted phenol (B47542) ring should appear as two distinct doublets, each integrating to 2H. The three protons on the aminobenzoxazole ring system are expected to produce three signals with splitting patterns (doublet, doublet of doublets) that confirm their relative positions. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

COSY would reveal correlations between adjacent protons (³J-coupling), helping to piece together the spin systems of the phenolic and benzoxazole (B165842) aromatic rings.

HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection between the phenol ring and the C2 position of the benzoxazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, helping to confirm the spatial arrangement of the molecule. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H NMR Data Expected ¹³C NMR Data
Phenolic Ring Protons 2 x Doublets (AA'BB' system) ~δ 115-135 ppm
Benzoxazole Ring Protons 3 x Aromatic Signals ~δ 105-155 ppm
Phenolic Ring Carbons 4 x Aromatic Signals ~δ 115-160 ppm
Benzoxazole Ring Carbons 7 x Aromatic/Heteroaromatic Signals ~δ 105-165 ppm
Amino Group (NH₂) 1 x Broad Singlet N/A
Hydroxyl Group (OH) 1 x Broad Singlet N/A

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by analyzing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands. The O-H stretching vibration of the phenolic group would appear as a broad band in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group should produce two distinct bands in the 3300-3500 cm⁻¹ region. The C=N stretching of the oxazole (B20620) ring would be observed around 1630-1680 cm⁻¹. The C-O stretching vibrations (both phenolic and ether-like in the oxazole ring) would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ range. These assignments are consistent with data reported for similar benzoxazole structures. nih.govprepchem.com

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C=N bonds of the aromatic systems.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200-3600 (broad)
Amino -NH₂ N-H Stretch 3300-3500 (two bands)
Aromatic C-H C-H Stretch 3000-3100
Oxazole C=N C=N Stretch 1630-1680
Aromatic C=C C=C Ring Stretch 1450-1600
Oxazole/Phenol C-O C-O Stretch 1200-1300

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Using a technique like Electrospray Ionization (ESI), the compound is expected to show a protonated molecular ion peak [M+H]⁺.

For the molecular formula C₁₃H₁₀N₂O₂, the calculated monoisotopic mass is 226.0742 g/mol . HRMS can measure this mass with high accuracy (typically to within 5 ppm), which provides strong evidence for the correct elemental formula. nih.gov

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) can further support the structural assignment. Plausible fragmentation pathways would involve the cleavage of the benzoxazole ring system and loss of small neutral molecules like CO or HCN, providing further confirmation of the core structure.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The formation of an imidazole (B134444) ring from two methanimine (B1209239) derivatives has been unambiguously determined by an X-ray diffraction study in related complex molecules. nih.govresearchgate.net While no published crystal structure for this compound is currently available, XRD would be the ultimate method for confirming its molecular geometry and packing in the crystalline state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. For this compound, a typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantitative purity analysis. A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), would be employed. google.comchemicalbook.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC has been used to assess the purity of related dinitro- and diamino-benzoxazoles during their synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. As the compound elutes from the HPLC column, it is introduced directly into the mass spectrometer, which provides the molecular weight of the peak in real-time. This allows for the confident identification of the product peak and any impurities present in the sample. chemicalbook.com

Theoretical and Computational Chemistry Studies of 4 5 Amino Benzooxazol 2 Yl Phenol and Analogues

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental properties of molecules. These computational methods provide insights into the electronic structure, molecular orbitals, and reactivity, which are crucial for predicting the behavior of compounds like 4-(5-Amino-benzooxazol-2-YL)-phenol.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of molecular systems due to its balance of accuracy and computational efficiency. espublisher.com For benzoxazole (B165842) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are used to optimize molecular geometries, including bond lengths and angles. These calculations are essential for understanding the stability and preferred conformations of the molecule.

Studies on related heterocyclic compounds have demonstrated the utility of DFT in predicting various electronic and energetic descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, electron affinity, and other reactivity indices. nih.govekb.eg For instance, in a study of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, DFT calculations with the B3LYP functional and 6-311++G** basis set were used to correlate electronic properties with antioxidant activity. nih.gov The HOMO energy, in particular, was found to be a good indicator of the radical scavenging potential of the compounds. nih.gov

Table 1: Computed Properties of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol nih.gov

PropertyValueMethod
Molecular Weight226.23 g/mol PubChem 2.1
XLogP3-AA2.4XLogP3 3.0
Hydrogen Bond Donor Count2Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Cactvs 3.4.8.18
Rotatable Bond Count1Cactvs 3.4.8.18
Exact Mass226.074227566 DaPubChem 2.1
Monoisotopic Mass226.074227566 DaPubChem 2.1
Topological Polar Surface Area72.3 ŲCactvs 3.4.8.18
Heavy Atom Count17Cactvs 3.4.8.18

Ab Initio Methods for Electronic Excitation Analysis

While DFT is powerful for ground state properties, ab initio methods are often employed for a more accurate description of electronic excited states. Time-dependent DFT (TD-DFT) is a widely used approach to study electronic excitations and predict UV-Vis absorption spectra. espublisher.com For complex organic molecules, TD-DFT calculations can help understand the nature of electronic transitions, such as π-π* transitions, which are common in aromatic systems like benzoxazoles. espublisher.com

Research on similar fluorophores has utilized TD-DFT to investigate excited-state intramolecular proton transfer (ESIPT), a phenomenon crucial for the fluorescent properties of many organic dyes. tandfonline.comresearchgate.net These calculations can elucidate the potential energy surfaces of the ground and excited states, helping to understand the mechanism and solvent effects on the photophysical behavior of these molecules. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of the conformational landscape and intermolecular interactions over time. nih.gov For flexible molecules like this compound, MD simulations can reveal the different accessible conformations and their relative stabilities.

These simulations are particularly valuable for understanding how the compound interacts with its environment, such as solvent molecules or biological macromolecules. By simulating the system in a solvent box, one can study solvation effects on the molecular structure and dynamics. Furthermore, MD simulations are a key component in studying ligand-protein interactions, providing insights into the stability of the complex and the key residues involved in binding. nih.gov For instance, in the study of antimalarial derivatives, MD simulations were used to assess the stability of the ligand-protein complex over a 100 ns timescale. nih.gov

In Silico Approaches for Predicting Reaction Mechanisms and Energetics of Synthetic Pathways

Computational methods are increasingly used to predict the feasibility and mechanisms of chemical reactions. For the synthesis of this compound and its analogues, in silico approaches can help in understanding the reaction pathways and optimizing reaction conditions.

For example, the synthesis of related benzoxazole derivatives often involves the cyclization of precursors. Computational studies can model the transition states and intermediates of these reactions, providing insights into the reaction barriers and the role of catalysts. mdpi.com In a study on the synthesis of 1,3-oxazol-5(4H)-ones, the reaction involved N-acylation followed by cyclodehydration, processes that can be modeled computationally to understand the underlying mechanisms. mdpi.com

Computational Predictive Models for Photophysical Properties (e.g., Absorption and Emission Wavelengths, Quantum Yields)

The prediction of photophysical properties is a significant area of computational chemistry, with direct applications in the design of fluorescent probes and materials. For compounds like this compound, which are expected to have interesting photophysical characteristics, computational models can predict key parameters.

As mentioned, TD-DFT is a primary tool for predicting absorption and emission wavelengths. tandfonline.com By calculating the energies of the ground and excited states, the absorption maximum (λ_max) can be estimated. The study of solvent effects on these properties is also crucial, as the polarity of the solvent can significantly influence the absorption and emission spectra. nih.gov Computational studies on related benzoxazole derivatives have investigated the impact of solvent polarity on their photophysical properties, revealing phenomena like excited-state intramolecular proton transfer (ESIPT) that lead to large Stokes shifts. researchgate.netnih.gov

Ligand-Based and Structure-Based Computational Design for Biological Target Prediction

Computational methods play a crucial role in drug discovery and development by predicting the potential biological targets of a compound. Both ligand-based and structure-based approaches are employed for this purpose.

Ligand-based methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are used when the structure of the target protein is unknown. nih.gov These methods build a model based on a set of known active and inactive molecules to predict the activity of new compounds.

Structure-based methods, such as molecular docking, are used when the 3D structure of the target protein is available. ekb.eg Docking simulations predict the preferred binding orientation of a ligand to a protein and estimate the binding affinity. nih.gov For analogues of this compound, molecular docking studies could be performed against various potential protein targets to identify the most likely biological partners. For example, research on similar heterocyclic compounds has utilized molecular docking to screen for potential inhibitors of enzymes like cyclooxygenase. ekb.eg In silico toxicity predictions are also an important part of the computational design process, helping to identify potentially harmful compounds early in the drug discovery pipeline. researchgate.netnih.gov

Investigation of Photophysical Properties and Applications in Materials Science and Analytical Research

Fluorescence Spectroscopy of 4-(5-Amino-benzooxazol-2-YL)-phenol and Its Derivatives

The fluorescence properties of this compound and related benzoxazole (B165842) compounds are central to their utility. These properties are elucidated through various spectroscopic techniques.

Excitation and Emission Spectra Characterization

The photophysical behavior of fluorescent compounds is fundamentally described by their excitation and emission spectra. For instance, novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] biosynth.comnih.govoxazole (B20620) derivatives absorb light in the range of 296 to 332 nm and emit fluorescence in the range of 368 to 404 nm. researchgate.net This significant separation between the maximum absorption and emission wavelengths, known as the Stokes shift, is a desirable characteristic for fluorescent probes, as it minimizes self-absorption and enhances detection sensitivity.

Similarly, studies on other benzoxazole derivatives, such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol (B47542) and its benzoxazole and benzothiazole (B30560) analogues, have shown they exhibit excited-state intramolecular proton transfer (ESIPT). nih.gov This process leads to a single absorption band but dual emission characteristics, further highlighting the complex and tunable nature of the photophysical properties within this class of compounds. nih.gov

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Benzoxazole derivatives have been reported to exhibit excellent quantum yields. researchgate.net For example, some derivatives show intense blue-green fluorescence with high to moderate quantum yields. researchgate.net

The fluorescence lifetime (τ) is another critical parameter, representing the average time a molecule remains in its excited state before returning to the ground state. For fluorescein (B123965) and its derivatives, lifetimes have been measured in various solvents, with values around 4 nanoseconds in alkaline aqueous solutions. mdpi.comresearchgate.net The quantum yield and lifetime of fluorescent molecules can be influenced by their molecular structure and the surrounding environment. For instance, the rigidification of a molecular skeleton is known to often enhance emission. nih.gov

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism refers to the change in a substance's color—and by extension, its absorption and emission spectra—with a change in the polarity of the solvent. This property makes certain compounds valuable as environmental probes. rsc.org Benzoxazole derivatives and other related heterocyclic compounds often exhibit significant solvatochromic effects. researchgate.netdoi.orgmdpi.com

The absorption and emission properties of some benzoxazole derivatives are sensitive to the polarity of the solvent. nih.govresearchgate.net For example, a strong positive solvatochromic behavior, where the emission maximum shifts to longer wavelengths with increasing solvent polarity, indicates a larger dipole moment in the excited state than in the ground state. nih.govmdpi.com This sensitivity to the local environment is a key feature that enables their use as probes to study the polarity of microenvironments.

Development and Application of this compound as a Fluorescent Probe

The unique photophysical properties of this compound and its derivatives have led to their development and use as fluorescent probes in various research areas, particularly in biological imaging.

Applications in Biological Imaging Research (e.g., Fungal Cell Wall Visualization)

One notable application of fluorescent benzoxazole derivatives is in the staining and visualization of biological structures. For instance, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol has been utilized to study fungal cell walls. biosynth.com Fluorescent dyes are invaluable tools in microscopy for highlighting specific cellular components. nih.gov

Calcofluor White M2R is a commonly used fluorophore for staining fungal cell walls, but researchers are continually seeking alternatives with improved properties. researchgate.net Dyes like Solophenyl Flavine 7GFE 500 and Pontamine Fast Scarlet 4B have been identified as useful for visualizing fungal cell walls, septa, and bud scars. nih.gov These dyes offer advantages such as compatibility with living fungal cells and resistance to fading. nih.gov The development of new fluorescent probes, including those based on the this compound scaffold, contributes to the expanding toolkit available for biological imaging.

Mechanisms of Probe-Target Interaction and Signal Generation

The effectiveness of a fluorescent probe relies on its specific interaction with the target of interest and the resulting generation of a detectable signal. For probes that stain cellular structures like the fungal cell wall, the interaction is often based on the affinity of the dye for specific polysaccharides present in the wall. researchgate.net

In the case of probes designed to detect specific molecules or ions, the mechanism can involve a chemical reaction or a change in the probe's conformation upon binding to the target. For example, a fluorescent probe for phosgene (B1210022) was designed based on a 5′-amino-2-(2′-hydroxyphenyl)benzimidazole. nih.gov The reaction with phosgene disrupts the excited-state intramolecular proton transfer (ESIPT) process, leading to a noticeable change in the fluorescence emission from yellow to blue. nih.gov This change in the photophysical properties upon interaction with the target is the fundamental principle behind the probe's signaling mechanism.

Utilization in Epifluorescence and Confocal Microscopy Techniques

While direct studies detailing the use of this compound in epifluorescence and confocal microscopy are not extensively documented in the reviewed literature, the application of a structurally similar isomer, 2-(5'-amino-2'-hydroxyphenyl)benzoxazole, provides significant insights into its potential. This related compound has been successfully employed as a fluorescent stain for the visualization of fungal cell walls. biosynth.com Its inherent fluorescence allows for clear imaging and morphological studies of fungi using both epifluorescence and fluorescence microscopy techniques. biosynth.com

Confocal microscopy, with its ability to provide high-resolution, three-dimensional images by rejecting out-of-focus light, could further enhance the utility of such fluorophores. The sharp emission spectra characteristic of many benzoxazole derivatives would be advantageous in multicolor imaging experiments, minimizing spectral overlap with other fluorescent probes. rsc.org The photostability often associated with this class of compounds is another critical factor for their use in microscopy, as it allows for prolonged imaging without significant signal degradation.

Potential Integration into Advanced Functional Materials (e.g., Organic Light-Emitting Diodes, Fluorescent Sensors)

The integration of this compound into advanced functional materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors is an area of considerable research interest, largely driven by the versatile photophysical properties of the benzoxazole scaffold.

Organic Light-Emitting Diodes (OLEDs):

Benzoxazole derivatives are known for their electron-transporting capabilities and high fluorescence quantum yields, making them promising candidates for use in OLEDs. researchgate.net These compounds can function as emitters in the emissive layer or as host materials. The general structure of a simple OLED device often consists of several layers, including a hole transport layer, an emissive layer, and an electron transport layer, sandwiched between two electrodes.

Table 1: Examples of Benzoxazole Derivatives in OLEDs (Illustrative)

Compound TypeRole in OLEDEmission ColorMaximum Efficiency (lm/W)Reference
Stylyl-benzoxazole derivativeEmission LayerBlue-Green~0.1 researchgate.net
Tris(benzoxazole)phosphine oxideEmission LayerYellow-GreenNot specified researchgate.net

It is important to note that the data in Table 1 is for related benzoxazole compounds and not for this compound itself. However, the presence of the benzoxazole core in the target compound suggests its potential for similar applications. The amino and phenol groups in this compound could further influence the electronic properties and, consequently, the performance of an OLED device.

Fluorescent Sensors:

The benzoxazole framework is also a key component in the design of fluorescent sensors. These sensors operate on the principle that the fluorescence properties (intensity, wavelength, or lifetime) of the molecule change upon binding to a specific analyte. The amino and phenol groups of this compound provide potential binding sites for various ions and molecules.

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole have been investigated as fluorescent sensors for metal ions. acs.org The interaction with a metal ion can either enhance or quench the fluorescence of the compound, providing a detectable signal. The selectivity and sensitivity of the sensor are crucial parameters, determining its practical utility.

Exploration of this compound in Chemosensing Applications

The exploration of this compound in chemosensing is a promising avenue of research. The term chemosensor refers to a molecule that can signal the presence of a specific chemical species. The functional groups present in this compound, namely the phenolic hydroxyl group and the aromatic amino group, are known to be active in binding with various analytes.

The development of chemosensors often involves the "receptor-spacer-fluorophore" model. In the case of this compound, the benzoxazole moiety acts as the fluorophore, while the phenol and amino groups can serve as the receptor sites. The interaction of an analyte with these receptor sites can induce a change in the photophysical properties of the benzoxazole core, leading to a measurable signal.

For instance, a benzimidazole-based derivative with a similar structural motif has been developed as a fluorescent sensor for the cyanide ion (CN⁻). researchgate.net The interaction of the sensor with cyanide resulted in a noticeable change in its fluorescence spectrum. While this example uses a benzimidazole (B57391) core, the underlying principles of receptor-analyte interaction and subsequent signal transduction are applicable to benzoxazole-based systems as well.

The potential chemosensing applications of this compound could include the detection of:

Metal ions: The phenol and amino groups can act as chelating sites for various metal cations.

Anions: The hydrogen-bonding capabilities of the functional groups could be exploited for the recognition of anions.

Neutral molecules: Specific interactions, such as hydrogen bonding or charge-transfer complex formation, could enable the detection of neutral organic molecules.

Further research, including detailed spectroscopic studies in the presence of various analytes, is necessary to fully elucidate the chemosensing capabilities of this compound and to develop practical sensing applications.

Mechanistic Biological Activity Studies in Vitro and Molecular Level

Molecular Target Identification and Binding Interaction Analysis

Virtual screening and molecular docking studies have been instrumental in identifying potential molecular targets for benzoxazole (B165842) derivatives. The benzoxazole scaffold has been identified as a promising hit for the development of inhibitors for JMJD3, a histone demethylase implicated in inflammation and cancer. nih.gov In silico screening of fragment libraries has pointed towards the metal-chelating potential of this scaffold, suggesting its ability to interact with metalloproteins. nih.gov

Derivatives of the core structure have been shown to interact with various biological macromolecules. For instance, docking studies on 4-aminophenol (B1666318) derivatives have demonstrated their capacity for strong binding interactions, including hydrogen bonding and arene-π interactions, with targets like alpha-amylase. mdpi.com Some derivatives have also been observed to intercalate within DNA helices, forming strong hydrogen bonds with nucleotide bases. mdpi.com

Enzyme Inhibition and Activation Mechanisms at the Molecular Level

The benzoxazole class of compounds, including derivatives of 4-(5-Amino-benzooxazol-2-YL)-phenol, are recognized for their ability to modulate enzyme activity. As an example of their potential as enzyme inhibitors, some benzoxazole derivatives have been investigated for their inhibitory action against protein kinase CK2, a crucial enzyme in cell growth and proliferation. nih.gov The mechanism often involves interference with critical cellular processes such as protein function or cell wall synthesis in microorganisms.

Studies on related benzoxazole structures have identified them as inhibitors of JMJD3, an enzyme that plays a key role in epigenetic regulation. nih.gov The inhibitory action is attributed to the interaction of the benzoxazole core with the enzyme's active site. nih.gov Furthermore, some benzimidazole (B57391) derivatives, which share structural similarities, have shown potent inhibition of enzymes like 5-lipoxygenase and cyclooxygenases (COX-1 and COX-2). nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Receptor binding assays have been employed to elucidate the interaction of benzoxazole-related structures with specific receptors. For example, a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives were evaluated for their binding affinity to adenosine (B11128) receptor (AdoR) subtypes. nih.gov These studies revealed that modifications to the amino group were critical for achieving high affinity for the A₁ subtype, identifying a lead compound that acts as an antagonist. nih.gov

In a different context, studies on benzimidazole derivatives have explored their affinity for the bradykinin (B550075) B1 receptor and the hTRPV-1 receptor, demonstrating that specific substitutions on the benzimidazole scaffold can lead to potent antagonist activity. nih.gov While direct receptor binding data for this compound is not extensively documented in the provided results, the activities of structurally similar compounds suggest its potential for receptor interaction.

Cellular Uptake and Subcellular Localization Studies in Model Systems (In Vitro)

While specific studies on the cellular uptake and subcellular localization of this compound are not detailed in the search results, research on related compounds provides insights. For example, some benzoxazole derivatives are known to possess fluorescent properties, which can be utilized in cellular imaging to study their localization. mdpi.com The lipophilicity of such compounds, often predicted using computational tools like Moriguchi LOGP, plays a significant role in their ability to cross cell membranes. mdpi.com The study of bis(2-aminoethyl)amine derivatives indicated that lipophilicity, with Log P values ranging from 2.17 to 5.64, is a key determinant of their biological activity. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Pathways and Phenotypes

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the benzoxazole scaffold.

Antimicrobial and Antifungal Activities:

互動式資料表

Compound SeriesActive SubstituentsInactive/Less Active SubstituentsTarget OrganismReference
2-(Aryloxymethyl) benzoxazoleso-acetyl, m-acetyl on acetophenonep-acetyl on acetophenoneF. solani mdpi.com
4-Amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazole-3-thiol derivativesMonochloro, Dichloro, Hydroxy phenylAmino phenyl, Furan, Methoxy phenylC. albicans arabjchem.org

Cytotoxic Activities:

The SAR of benzoxazole derivatives also extends to their antiproliferative effects. The presence of electron-withdrawing and electron-releasing groups at different positions can enhance cytotoxic activity. researchgate.net For novel (benzoylaminophenoxy)phenol derivatives, the 4-[4-(benzoylamino)phenoxy]phenol backbone was identified as important for anti-prostate cancer activity, with small substituents at the 2-position of the central benzene (B151609) ring increasing potency. nih.gov In a study of bis(2-aminoethyl)amine derivatives, a phenethyl derivative was found to be the most potent in inducing apoptosis in A549 and CaCo-2 cell lines, while a 4-bromophenyl compound was most effective at inhibiting interleukin release in A549 cells. mdpi.com

互動式資料表

Compound SeriesKey Structural Feature for ActivityEffectCell LineReference
(Benzoylaminophenoxy)phenol derivatives4-[4-(Benzoylamino)phenoxy]phenol backbone with small substituent at 2-position of central ringIncreased inhibitory activityProstate cancer cell lines (SC-3, LNCaP, 22Rv1) nih.gov
bis(2-aminoethyl)amine derivativesPhenethyl groupPotent apoptosis inductionA549, CaCo-2 mdpi.com
4-Bromophenyl groupStrong inhibition of interleukin releaseA549

Future Directions and Emerging Research Avenues for 4 5 Amino Benzooxazol 2 Yl Phenol

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

Future research into the synthesis of 4-(5-Amino-benzooxazol-2-YL)-phenol and its derivatives will prioritize the development of environmentally benign and efficient methodologies. The focus will shift away from traditional, often hazardous, synthetic routes, such as those employing highly toxic reagents like cyanogen (B1215507) bromide, toward greener alternatives. nih.govacs.org Research will likely concentrate on multicomponent reactions (MCRs), which enhance efficiency by combining multiple starting materials in a single step, thereby reducing waste and saving time. nih.gov The use of deep eutectic solvents, such as a K2CO3/glycerol mixture, represents a promising green catalytic medium for such syntheses. nih.gov

Furthermore, the principles of "click chemistry," particularly reactions like the sulfur(VI) fluoride (B91410) exchange (SuFEx), offer a robust and high-yield approach for creating complex derivatives from the core phenol (B47542) group. mdpi.com These modern methods are characterized by their operational simplicity, use of non-toxic and readily available reagents, and ability to proceed under mild, often biocompatible, conditions. acs.orgmdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzoxazole (B165842) Derivatives

MethodologyKey FeaturesAdvantagesRelevant Research
Traditional Synthesis Use of reagents like cyanogen bromide (BrCN).Established protocols.Drawbacks include high toxicity. acs.org
Modern Catalysis Employs Lewis acids (e.g., BF3·Et2O) with non-hazardous cyanating agents.Avoids highly toxic reagents, operational simplicity. acs.org
Multicomponent Reactions Combines three or more reactants in a single synthetic operation.Environmentally friendly, efficient, rapid, good yields. nih.gov
Click Chemistry (SuFEx) Joins molecular fragments via stable linkers (e.g., sulfate).High efficiency, successful for creating novel molecular combinations. mdpi.com

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry is set to play a pivotal role in the future exploration of this compound. Advanced techniques such as high-throughput virtual screening (HTVS) and molecular docking will be instrumental in identifying novel biological targets and predicting the binding affinity of newly designed derivatives. nih.gov These in silico methods allow for the rapid screening of vast virtual libraries of compounds against specific proteins, significantly accelerating the discovery process. nih.gov

Structure-activity relationship (SAR) studies, guided by computational analysis, will enable the rational design of analogues with optimized potency and selectivity. nih.govnih.gov For instance, computational tools can help define the essential pharmacophore—the precise arrangement of molecular features necessary for biological activity—distinguishing it from other known chemical classes. nih.gov Furthermore, methods like Hirshfeld surface analysis and molecular electrostatic potential (MEP) analysis can elucidate the critical intermolecular forces, such as hydrogen bonding and π-stacking, that govern molecular recognition and crystal packing, providing deeper insight for optimization. rsc.orgresearchgate.net

Exploration of Novel Photophysical Applications in Advanced Sensing Technologies

The inherent fluorescence of the benzoxazole scaffold is a key area for future development, particularly in advanced sensing technologies. mdpi.combiosynth.com Research will likely focus on exploiting the photophysical properties of this compound and its derivatives to create sensitive and selective fluorescent probes. rsc.org Analogous compounds have demonstrated significant changes in their UV-Vis absorption and fluorescence spectra in response to environmental factors like pH, suggesting their potential as highly sensitive pH sensors. rsc.orgresearchgate.net

The underlying mechanisms for this sensing capability, such as excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), will be a subject of intense study to fine-tune the sensor's response. nih.gov An emerging frontier is the formulation of these fluorescent compounds into organic nanoparticles. Such nanoparticles can exhibit unique photoluminescent behaviors in aqueous solutions and have shown promise in the selective detection of biomolecules, including nucleobases, opening a new avenue for biosensing applications. rsc.org

Table 2: Potential Sensing Applications Based on Benzoxazole Photophysics

ApplicationUnderlying PrincipleKey Research Findings
pH Sensing Changes in fluorescence spectra due to environmental acidity/basicity.Related compounds show significant spectral shifts with pH changes, indicating probe potential. rsc.orgresearchgate.net
Biological Imaging Inherent fluorescence of the benzoxazole core allows it to act as a label.A related aminophenol benzoxazole is used as a fluorescent compound to study fungal cell walls. biosynth.com
Nucleobase Sensing Fluorescence of organic nanoparticles is modulated by interaction with nucleobases.Nanoparticles of similar compounds can recognize nucleobases with high sensitivity. rsc.org

Discovery of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action (In Vitro)

While the core structure is known to possess antimicrobial properties, future in vitro research will aim to identify novel and specific biological targets for this compound and its derivatives. smolecule.com Structurally related compounds have shown potent and specific activity as inhibitors of key enzymes implicated in disease, such as acetyl-CoA carboxylase (ACC) in cancer metabolism and as antagonists of the androgen receptor (AR) in prostate cancer. nih.govnih.gov

Future work will involve screening the compound against panels of kinases, receptors, and other enzymes to uncover previously unknown interactions. Once a target is identified, detailed mechanistic studies will be crucial. For example, research on related inhibitors has revealed mechanisms including the disruption of metabolic pathways (e.g., decreased malonyl-CoA levels), cell cycle arrest at the G0/G1 phase, and the induction of apoptosis in cancer cell lines. nih.gov These sophisticated mechanistic investigations will clarify the compound's mode of action and validate its potential as a lead for therapeutic development.

Development of Conjugates and Bioconjugates for Targeted Research Applications

The presence of reactive amino and phenol groups makes this compound an ideal candidate for chemical conjugation. Future research will focus on creating conjugates and bioconjugates to develop highly targeted research tools and therapeutics. nih.gov This involves linking the benzoxazole molecule to other functional moieties, such as cytotoxic drugs, or to targeting ligands like peptides and antibodies. mdpi.comsmolecule.com

A significant area of development will be in peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). nih.govnih.gov For instance, the compound could be conjugated to a tumor-homing peptide, which selectively delivers it to cancer cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov Advanced linkers, which are stable in circulation but cleavable under specific conditions (e.g., the low pH of a tumor microenvironment), will be essential for these designs. nih.gov The development of such bioconjugates could transform the compound from a simple bioactive molecule into a precision-guided agent for targeted research and therapy. nih.govnih.gov

Q & A

Q. What synthetic routes are recommended for 4-(5-amino-benzooxazol-2-yl)-phenol, and how can reaction conditions be optimized?

A multi-step synthesis involving cyclization of substituted precursors is typical. For example, condensation of 5-aminophenol derivatives with halogenated benzoxazole intermediates under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) can yield the target compound. Optimization requires monitoring reaction temperature (80–120°C), catalyst selection (e.g., Pd for cross-coupling steps), and purification via column chromatography. Characterization should include NMR (¹H/¹³C) to confirm amine and phenol functionalities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., phenol-OH and amino groups). Use SHELX software for structure refinement .
  • FTIR and Raman spectroscopy : Identify vibrational modes of the benzoxazole ring (C=N, C-O) and phenolic O-H stretching (~3200 cm⁻¹) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ 5.0–6.0 ppm, broad). ¹³C NMR confirms carbons in the oxazole ring (δ 150–160 ppm) .

Q. What safety protocols are essential for handling this compound?

Refer to GHS hazard classifications (e.g., H302 for oral toxicity, H315 for skin irritation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and dipole moments. The Colle-Salvetti correlation-energy formula can refine electron density maps . For solvation effects, apply the polarizable continuum model (PCM) to simulate dielectric environments .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Discrepancies in NMR shifts : Check for tautomeric equilibria (amine ↔ imine) or solvent-induced shifts. Use deuterated DMSO for stability .
  • Crystallographic disorder : Refine data with SHELXL, adjusting thermal parameters and occupancy ratios. Validate with residual density maps .
  • Inconsistent FTIR bands : Compare experimental data with DFT-simulated spectra to identify overlooked vibrational modes .

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzoxazole derivatives?

  • X-ray crystallography : Correlate substituent positions (e.g., amino vs. nitro groups) with intermolecular interactions (e.g., π-π stacking) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for biological targets (e.g., kinases). Validate with in vitro assays .
  • Substituent variation : Synthesize analogs (e.g., halogenated or methoxy derivatives) and compare their electronic properties via cyclic voltammetry .

Q. Methodological Notes

  • Experimental design : Always include control reactions (e.g., uncatalyzed or solvent-free conditions) to isolate the effect of variables .
  • Data validation : Cross-reference computational results with experimental data (e.g., DFT-predicted vs. observed UV-Vis spectra) .
  • Crystallography : For twinned crystals, use SHELXD for initial phasing and SHELXL for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.